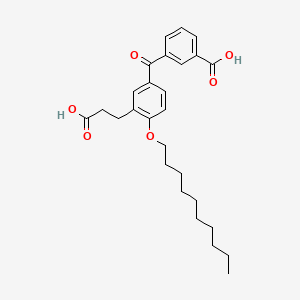

LTB4 antagonist 4

Description

Properties

IUPAC Name |

3-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-9-17-33-24-15-13-22(18-20(24)14-16-25(28)29)26(30)21-11-10-12-23(19-21)27(31)32/h10-13,15,18-19H,2-9,14,16-17H2,1H3,(H,28,29)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZAOHHIRUNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151783 | |

| Record name | LY 213024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117423-95-7 | |

| Record name | LY 213024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 213024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Leukotriene B4 (LTB4) Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid, playing a pivotal role in orchestrating inflammatory responses.[1] It exerts its biological effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3] The BLT1 receptor is predominantly expressed on leukocytes, such as neutrophils and eosinophils, and its activation triggers a cascade of pro-inflammatory events including chemotaxis, degranulation, and cytokine release.[1][2] Elevated levels of LTB4 are associated with a range of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[4][5] Consequently, the development of potent and selective LTB4 receptor antagonists is a significant therapeutic strategy for mitigating these conditions.[4] This guide provides a comprehensive overview of the synthesis and characterization of novel LTB4 receptor antagonists, detailing the underlying signaling pathways, experimental workflows, and key quantitative data.

The LTB4 Signaling Pathway

The binding of LTB4 to its primary receptor, BLT1, initiates a signaling cascade that is central to its pro-inflammatory function. As a GPCR, BLT1 activation leads to the dissociation of the G-protein complex, triggering downstream effectors.[5] This results in the activation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) mobilization, and the activation of other kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[2] These events culminate in the activation of transcription factors like NF-κB and AP-1, driving the expression of inflammatory genes and promoting cellular responses critical to inflammation.[2]

Synthesis and Structure-Activity Relationships (SAR)

The development of potent and selective LTB4 receptor antagonists has led to the exploration of diverse chemical scaffolds. The general pharmacophore for many antagonists mimics the structure of LTB4, typically consisting of a central aromatic or heteroaromatic core, a lipophilic tail, and an acidic moiety.[1] Structure-activity relationship studies have been crucial in refining these scaffolds to achieve high antagonist potency and selectivity, moving from early compounds with mixed agonist/antagonist profiles to highly specific molecules.[1][6]

Key chemical classes explored include:

-

Trisubstituted Pyridines and Benzenes: These scaffolds have yielded compounds with high receptor affinity. Modifications to the lipid tail and aryl head group regions have been instrumental in eliminating agonist activity and enhancing potency.[6][7]

-

Indolyl and Naphthyl Derivatives: Research has shown that replacing the phenyl ring of earlier pharmacophores with indole (B1671886) and naphthalene (B1677914) can produce compounds with high binding affinity, where the spatial relationship between an acid group, a lipophilic side chain, and a core moiety is critical.[8]

-

1,4-Benzodioxines: This class represents a promising group of LTB4 antagonists, with studies focusing on substitution patterns to determine the minimum structural requirements for anti-inflammatory activity.[9]

-

(Hydroxyphenyl)pyrazoles: Molecular modeling based on the LTB4 structure led to the design of this series, where the nature and position of a terminal acid group were found to be critical for potent in vitro activity.[10]

Quantitative Data Summary

The efficacy of novel LTB4 receptor antagonists is quantified through various in vitro assays. Receptor binding assays determine the affinity of the compound for the LTB4 receptor (Ki), while functional assays measure its ability to inhibit cellular responses (IC50).

Table 1: Receptor Binding Affinity of Novel LTB4 Antagonists

| Compound | Chemical Class | Target/System | Ki (nM) | Reference(s) |

|---|---|---|---|---|

| SB 201146 (aniline 50) | Trisubstituted Pyridine (B92270) | Human Neutrophil LTB4 Receptor | 4.7 | [6] |

| ONO-4057 (3b) | Trisubstituted Benzene (B151609) | LTB4 Receptor | 3.7 | [7] |

| CP-105,696 | Not Specified | Murine Spleen Membranes (High Affinity) | 17.7 | [11] |

| BIIL 260 | Not Specified | Human Neutrophil Membranes | 1.7 | [12] |

| SB-201993 | Not Specified | Human Inflammatory Cell LTB4 Receptors | 7.6 | [12] |

| Compound 41 | Pyridine Analog | Human U-937 Cells | 1 |[13] |

Table 2: Functional Inhibitory Activity of Novel LTB4 Antagonists

| Compound | Chemical Class | Assay | IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| Compound 4g | Indolyl Propenoic Acid | Receptor Binding Assay | 8 | [8] |

| Compound 2a | Naphthyl Carboxylic Acid | Receptor Binding Assay | 4.7 | [8] |

| SC-50605 | Benzopyran Carboxylic Acid | LTB4 Receptor Binding | 7-16x more potent than SC-41930 | [14] |

| Compound 2 | (Hydroxyphenyl)pyrazole | [3H]LTB4 Binding Assay | 6.4 | [10] |

| CP-105,696 | Not Specified | LTB4-induced Neutrophil Chemotaxis | 2.3 | [11] |

| Etalocib (LY293111) | Not Specified | LTB4-induced Calcium Mobilization | 20 | [12] |

| Compound 24b | 1,4-Benzodioxine | In Vitro Anti-inflammatory | 288 |[9] |

Experimental Workflow for Antagonist Discovery and Characterization

The discovery and validation of novel LTB4 receptor antagonists follow a structured, multi-stage process. This workflow begins with the synthesis of candidate molecules, proceeds through in vitro screening and characterization, and culminates in in vivo efficacy studies.

Detailed Experimental Protocols

Receptor Binding Assay

This assay quantifies the affinity of a test compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]LTB4.[11][15]

-

Objective: To determine the inhibitor constant (Ki) of a test compound for the BLT1 or BLT2 receptor.

-

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., human neutrophils, murine spleen membranes, or transfected cell lines).[11][15]

-

Radioligand: [3H]LTB4.

-

Test antagonist at various concentrations.

-

Assay Buffer (e.g., Tris-HCl with MgCl2 and BSA).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and fluid.

-

-

General Protocol:

-

Incubation: In assay tubes, combine the cell membrane preparation, [3H]LTB4 (at a concentration near its Kd), and varying concentrations of the test antagonist. Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled LTB4).

-

Equilibration: Incubate the mixture at a set temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound [3H]LTB4.[15]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the antagonist concentration that inhibits 50% of the specific [3H]LTB4 binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[15]

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block LTB4-induced intracellular calcium release, a key downstream signaling event.[1]

-

Objective: To assess the functional antagonism of a test compound by measuring its effect on LTB4-stimulated calcium flux.

-

Materials:

-

Cells expressing the LTB4 receptor (e.g., human neutrophils or HL-60 cells).[13]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

-

Test antagonist at various concentrations.

-

LTB4 solution.

-

Fluorometric imaging plate reader or fluorometer.

-

-

General Protocol:

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.[1]

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test antagonist or vehicle control for a defined period.[1]

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

LTB4 Stimulation: Add a fixed concentration of LTB4 (typically the EC50 concentration) to stimulate calcium release and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percentage inhibition of the LTB4-induced calcium response for each antagonist concentration and determine the IC50 value.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay directly measures the ability of a compound to block the chemotactic response of neutrophils towards LTB4, a primary physiological function mediated by the BLT1 receptor.[15][16]

-

Objective: To determine the IC50 of a test compound for the inhibition of LTB4-induced neutrophil migration.

-

Materials:

-

Isolated human or murine neutrophils.[15]

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).[15]

-

Chemoattractant: LTB4.

-

Test antagonist at various concentrations.

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Staining solution (e.g., Diff-Quik) and a microscope for cell counting.

-

-

General Protocol:

-

Chamber Setup: Place the LTB4 solution (chemoattractant) in the lower wells of the Boyden chamber.

-

Cell Preparation: Pre-incubate the isolated neutrophils with various concentrations of the test antagonist or vehicle control.[16]

-

Cell Addition: Place the microporous membrane over the lower wells and add the neutrophil suspension to the upper wells.[16]

-

Migration: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow neutrophils to migrate through the filter pores towards the LTB4 gradient.[15]

-

Quantification: After incubation, remove the filter, fix, and stain it. Count the number of neutrophils that have migrated to the lower side of the filter using microscopy.

-

Data Analysis: Express the results as a percentage of the maximal migration towards LTB4 alone. Calculate the IC50 value, which is the antagonist concentration that inhibits 50% of the chemotactic response.[16]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 6. Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trisubstituted benzene leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships study of two series of leukotriene B4 antagonists: novel indolyl and naphthyl compounds substituted with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 (LTB4) receptor antagonists: a series of (hydroxyphenyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis of structural analogs of leukotriene B4 and their receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to SC-41930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Chemical Synthesis of LTB4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Leukotriene B4 (LTB4) antagonists, focusing on a plausible synthetic pathway for the potent antagonist Amelubant (BIIL 284). Due to the proprietary nature of the exact manufacturing processes for many pharmaceutical compounds, this guide presents a scientifically grounded, illustrative synthesis based on established organic chemistry principles and available literature. The document also details the LTB4 signaling pathway and provides experimental protocols for key conceptual steps.

Introduction to Leukotriene B4 and its Antagonists

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1] It is a potent chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in orchestrating inflammatory responses.[1] LTB4 exerts its effects by binding to two G-protein coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] The activation of these receptors on immune cells triggers a cascade of intracellular events, including calcium mobilization, activation of protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), ultimately leading to cell migration, degranulation, and the production of pro-inflammatory cytokines.[3]

Given its central role in inflammation, the LTB4 pathway is a significant target for the development of therapeutics for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[4] LTB4 receptor antagonists are a class of drugs designed to block the binding of LTB4 to its receptors, thereby inhibiting its pro-inflammatory effects.

One such antagonist is Amelubant (BIIL 284), an orally active and long-acting LTB4 receptor antagonist.[5] Amelubant is a prodrug that is rapidly metabolized in the body to its active metabolites, BIIL 260 and BIIL 315, which are potent and competitive antagonists of the LTB4 receptors.[4]

The LTB4 Signaling Pathway

The binding of LTB4 to its receptors, primarily BLT1 on leukocytes, initiates a complex signaling cascade that mediates the inflammatory response. A simplified representation of this pathway is depicted below.

Caption: A simplified diagram of the LTB4 signaling pathway.

Plausible Chemical Synthesis of Amelubant (BIIL 284)

The following section outlines a hypothetical, multi-step synthesis for Amelubant (BIIL 284), based on its known chemical structure. This pathway is illustrative and intended for educational and research purposes.

Retrosynthetic Analysis

A retrosynthetic analysis of Amelubant (BIIL 284) suggests that it can be constructed from three key building blocks: a substituted benzimidazole (B57391) core, a benzoic acid derivative, and a carbamoyl (B1232498) chloride. The key disconnections are at the amide bond and the carbamate (B1207046) linkage.

Proposed Synthetic Pathway

The proposed forward synthesis involves the following key transformations:

-

Synthesis of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid derivative.

-

Amide Bond Formation: Coupling of the benzimidazole core with a benzoic acid derivative.

-

Formation of the Carbamate Prodrug: Reaction of the amide intermediate with a suitable carbamoyl chloride.

Caption: Conceptual workflow for the synthesis of Amelubant (BIIL 284).

Quantitative Data

The following tables summarize key quantitative data for Amelubant (BIIL 284) and its active metabolites, as well as estimated yields for the proposed synthetic steps.

Table 1: Biological Activity of Amelubant and its Metabolites

| Compound | Target | Assay | Ki (nM) | IC50 (nM) |

| Amelubant (BIIL 284) | LTB4 Receptor | Radioligand Binding | 221-230 | - |

| BIIL 260 | LTB4 Receptor | Radioligand Binding | 1.1 - 1.7 | - |

| BIIL 260 | LTB4-induced Ca²⁺ release | Functional Assay | - | 0.82 |

| BIIL 315 | LTB4 Receptor | Radioligand Binding | 1.9 | - |

| BIIL 315 | LTB4-induced Ca²⁺ release | Functional Assay | - | 0.75 |

Data sourced from publicly available pharmacological studies.

Table 2: Estimated Yields for the Plausible Synthesis of Amelubant (BIIL 284)

| Step | Reaction Type | Estimated Yield (%) |

| 1 | Benzimidazole Formation | 75 - 90 |

| 2 | Amide Coupling | 80 - 95 |

| 3 | Carbamate Formation | 70 - 85 |

| Overall | - | 42 - 72 |

Yields are estimations based on typical literature values for similar reactions and are for illustrative purposes only.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the plausible synthesis of Amelubant (BIIL 284).

Step 1: Synthesis of the Benzimidazole Core

Reaction: Condensation of 4-chloro-1,2-phenylenediamine with 2-(4-chlorophenyl)acetic acid.

Procedure:

-

To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in polyphosphoric acid (PPA) (10 eq by weight) is added 2-(4-chlorophenyl)acetic acid (1.1 eq).

-

The reaction mixture is heated to 150 °C and stirred for 4 hours.

-

The mixture is cooled to room temperature and slowly poured into a stirred solution of saturated sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane) to afford the desired benzimidazole core.

Step 2: Amide Bond Formation

Reaction: Coupling of the benzimidazole core with 3-(chloromethyl)benzoic acid.

Procedure:

-

To a solution of the benzimidazole core (1.0 eq) and 3-(chloromethyl)benzoic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the amide intermediate.

Step 3: Carbamate Formation

Reaction: Formation of the carbamate prodrug with N,N-diethylcarbamoyl chloride.

Procedure:

-

To a solution of the amide intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes, after which N,N-diethylcarbamoyl chloride (1.5 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford Amelubant (BIIL 284).

Conclusion

This technical guide has provided a detailed overview of the LTB4 signaling pathway and a plausible chemical synthesis for the LTB4 antagonist Amelubant (BIIL 284). While the exact industrial synthesis of such compounds remains proprietary, the presented pathway, based on fundamental principles of organic chemistry, offers valuable insights for researchers and drug development professionals. The provided experimental protocols and quantitative data serve as a useful reference for the design and execution of synthetic routes for novel LTB4 antagonists and other related pharmacologically active molecules. Further research and development in this area hold the promise of delivering new and effective treatments for a wide range of inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Structure-Activity Relationship of Leukotriene B4 (LTB4) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, structure-activity relationship (SAR), and evaluation of antagonists targeting the Leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator derived from arachidonic acid that plays a pivotal role in inflammatory responses.[1] It exerts its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2 receptor.[1] Activation of these receptors, particularly BLT1 which is predominantly expressed on leukocytes, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1] Consequently, antagonizing the LTB4 receptors represents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

LTB4 Signaling Pathway

LTB4 binding to its high-affinity receptor, BLT1, initiates a cascade of intracellular events that are central to the inflammatory response.[1] This signaling pathway involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the activation of protein kinase C. Downstream, this cascade activates signaling molecules such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are crucial for the cellular responses of immune cells.[2] The LTB4-BLT1 signaling axis is known to be a key driver of inflammation.[3]

Discovery and Structure-Activity Relationship (SAR) of LTB4 Antagonists

The development of LTB4 receptor antagonists has been a significant focus of research for new anti-inflammatory therapies. The general pharmacophore for many LTB4 antagonists includes a central aromatic or heteroaromatic core, a lipophilic tail, and an acidic moiety, which mimics the structure of the endogenous ligand, LTB4.[1]

Early research into disubstituted pyridines identified compounds with high affinity for the LTB4 receptor, but these also exhibited undesirable agonist properties.[1] Subsequent research has focused on developing more selective and potent antagonists.

A notable class of LTB4 antagonists is based on the 1,4-benzodioxine structure.[4] A study involving the synthesis of forty-one new 1,4-benzodioxine molecules aimed to determine the minimum structural requirements for antagonist activity through SAR studies.[4] This research identified several compounds with significant in vitro activity.[4]

Another successful approach has been the development of 3,5-diarylphenyl ether derivatives.[5] Optimization of this series led to the discovery of highly potent inhibitors of LTB4 binding to both BLT1 and BLT2 receptors.[5]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected LTB4 antagonists from different chemical series.

| Compound ID | Chemical Class | Target | Assay | Activity (IC50/Ki) | Reference |

| 24b | 1,4-Benzodioxine | LTB4 Receptor | In vitro anti-inflammatory | 288 nM (IC50) | [4] |

| 24c | 1,4-Benzodioxine | LTB4 Receptor | In vitro anti-inflammatory | 439 nM (IC50) | [4] |

| 24e | 1,4-Benzodioxine | LTB4 Receptor | In vitro anti-inflammatory | 477 nM (IC50) | [4] |

| Quinoline 3 | Quinoline | LTB4 Receptor | Receptor Binding | 0.9 µM (Ki) | [6] |

| Quinoline 15 | Quinoline | LTB4 Receptor | Receptor Binding | 0.01 µM (Ki) | [6] |

| Pyridine 41 | Pyridine | LTB4 Receptor | Receptor Binding | 0.001 µM (Ki) | [6] |

| BIIL-260 | Carbamate | LTB4 Receptor | Receptor Binding | 1.7 nM (Ki) | [7] |

| SB-201993 | Not specified | LTB4 Receptor | Receptor Binding | 7.6 nM (Ki) | [7] |

| LY223982 | Not specified | LTB4 Receptor | Receptor Binding | 13.2 nM (IC50) | [7] |

| LY293111 | Not specified | LTB4 Receptor | Receptor Binding | 25 nM (Ki) | [7] |

| LY293111 | Not specified | LTB4-induced Ca²⁺ mobilization | Functional Assay | 20 nM (IC50) | [7] |

Experimental Protocols

The discovery and characterization of novel LTB4 antagonists typically follow a structured experimental workflow.

Receptor Binding Assay

Objective: To determine the affinity of a test compound for the LTB4 receptor.

Methodology:

-

Cell Culture: Use cells expressing the LTB4 receptor, such as human DMSO-differentiated U-937 cells.[6]

-

Radioligand: Utilize a radiolabeled LTB4 analog, such as [3H]LTB4.[6]

-

Incubation: Incubate the intact cells with [3H]LTB4 in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data.

Chemotaxis Assay

Objective: To evaluate the ability of a test compound to inhibit LTB4-induced cell migration.

Methodology:

-

Cell Preparation: Isolate leukocytes, such as neutrophils, from whole blood.

-

Chemotaxis Chamber: Use a Boyden chamber or a similar apparatus with a porous membrane separating two compartments.

-

Assay Setup: Place the cell suspension in the upper compartment and a solution of LTB4 (chemoattractant) in the lower compartment. The test antagonist is included with the cells.[1]

-

Incubation: Incubate the plate to allow the cells to migrate towards the chemoattractant.[1]

-

Analysis: Measure the distance of cell migration towards the LTB4 source, often by microscopy.[1]

-

Data Analysis: Quantify the inhibitory effect of the antagonist on cell migration and determine an IC50 value.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if an LTB4 antagonist induces programmed cell death.

Methodology:

-

Cell Seeding and Treatment: Seed cells of interest and treat them with the desired concentrations of the LTB4 antagonist, including a vehicle-treated control group.[8]

-

Incubation: Incubate the cells for a specified time period (e.g., 24 or 48 hours).[8]

-

Cell Harvesting: Collect both adherent and suspension cells.[8]

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Logical Relationships in SAR Studies

The process of establishing a structure-activity relationship is iterative, involving the synthesis of analogs and their subsequent biological evaluation.

Conclusion

The development of potent and selective LTB4 receptor antagonists continues to be an important area of research for the treatment of inflammatory diseases. The structural activity relationship studies have been instrumental in advancing from early compounds with mixed agonist/antagonist profiles to highly selective molecules.[1] The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel LTB4 antagonists. While some LTB4 antagonists have progressed to clinical trials, the results have been mixed, highlighting the complexity of the inflammatory process in different diseases.[9][10] For instance, a clinical trial of BIIL 284 in patients with active rheumatoid arthritis showed only modest improvements in disease activity, suggesting that LTB4 may not be a major contributor to the inflammatory process in this specific condition.[9][10] Nevertheless, the LTB4 signaling pathway remains a valid and promising target for therapeutic intervention in other inflammatory conditions.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel and potent leukotriene B4 receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of structural analogs of leukotriene B4 and their receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide on the Mechanism of Action of LTB4 Antagonists on BLT1/BLT2 Receptors

Disclaimer: The designation "LTB4 antagonist 4" is a non-specific identifier. This guide is constructed based on the established mechanisms of action for well-characterized, high-affinity leukotriene B4 (LTB4) receptor antagonists. The quantitative data presented are representative examples from published literature for known antagonists and serve to illustrate the typical pharmacological profile of such compounds.

Introduction: LTB4 and its Receptors

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid.[1] It plays a critical role in the host's immune response, primarily by recruiting and activating leukocytes.[1][2] LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4]

-

BLT1 Receptor: This is a high-affinity receptor for LTB4, with a dissociation constant (Kd) in the low nanomolar range (~0.1-2 nM).[4] It is predominantly expressed on the surface of immune cells, including neutrophils, monocytes, macrophages, eosinophils, and certain T-cell subsets.[4][5] The activation of BLT1 is central to mediating chemotaxis, degranulation, and the production of inflammatory cytokines.[3][6] Consequently, antagonism of the LTB4/BLT1 signaling pathway is a primary strategy for developing anti-inflammatory therapeutics.[3][7]

-

BLT2 Receptor: This is a low-affinity receptor for LTB4 (~20 nM) that is expressed more ubiquitously across various tissues.[4][8] In addition to LTB4, BLT2 can also be activated by other eicosanoids, such as 12(S)-HETE.[4] While its role is still being fully elucidated, BLT2 has been implicated in inflammatory processes as well as protective functions like wound healing and maintaining epithelial barrier integrity.[7][9]

This document details the mechanism by which LTB4 antagonists competitively inhibit signaling at these receptors, focusing on the molecular interactions, downstream pathway blockade, and the experimental methodologies used for their characterization.

Quantitative Pharmacology of LTB4 Antagonists

The efficacy of an LTB4 antagonist is defined by its binding affinity (Ki) for the target receptor and its functional potency (IC50) in cellular assays. Potent antagonists typically exhibit high affinity for BLT1 and are often highly selective over BLT2. The tables below present representative data for well-characterized LTB4 antagonists to illustrate these properties.

Table 1: Representative In Vitro Receptor Binding Affinity

| Compound Example | Target Receptor | Assay Description | Ki (nM) |

|---|---|---|---|

| SB 201146 | Human Neutrophil LTB4 Receptor | Competitive binding against [3H]-LTB4 | 4.7[10] |

| SB 209247 | Human Neutrophil LTB4 Receptor | Competitive binding against [3H]-LTB4 | 0.78[11] |

| CP-105,696 | Human Neutrophil LTB4 Receptor | Inhibition of [3H]-LTB4 binding | 8.42[12] |

Table 2: Representative In Vitro Functional Activity

| Compound Example | Assay Type | Cell Type | IC50 (nM) |

|---|---|---|---|

| SB 209247 | LTB4-induced Ca²⁺ Mobilization | Human Neutrophils | 6.6[11] |

| CP-105,696 | LTB4-mediated Chemotaxis | Human Neutrophils | 5.0[12] |

| LY210073 | LTB4 Receptor Binding | Human Neutrophils | 6.2[10][13] |

Mechanism of Action: Signaling Pathway Inhibition

LTB4 antagonists function as competitive inhibitors, binding to the BLT1 and/or BLT2 receptors to physically block the binding of the endogenous ligand, LTB4.[14] This action prevents the receptor from undergoing the conformational change required to activate downstream intracellular signaling cascades.

Upon binding LTB4, the BLT1 receptor primarily couples to Gαi and Gαq proteins.[12] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][14] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][14] These events culminate in key cellular responses like chemotaxis, degranulation, and gene transcription.[1] An LTB4 antagonist prevents this entire sequence from occurring.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. AID 102458 - Inhibitory concentration against LTB4 with [3H]- fMLP in receptor binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. BindingDB PrimarySearch_ki [bindingdb.org]

- 14. benchchem.com [benchchem.com]

The Precision Pursuit: A Technical Guide to LTB4 Antagonist Binding Affinity and Selectivity Profiling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data crucial for the characterization of Leukotriene B4 (LTB4) receptor antagonists. A thorough understanding of binding affinity and selectivity is paramount in the development of targeted therapeutics for a host of inflammatory diseases. This document offers detailed experimental protocols, comparative data for key antagonists, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to LTB4 and its Receptors

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid that plays a pivotal role in the inflammatory cascade. It exerts its pro-inflammatory effects by activating two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T cells, and its activation is a key driver of chemotaxis, the directed migration of immune cells to sites of inflammation.[1] BLT2 is more ubiquitously expressed and its precise roles are still under investigation, though it is also implicated in inflammatory processes.[2][3][4] Given the central role of LTB4 in inflammation, the development of antagonists that can selectively block its receptors is a major focus of drug discovery efforts for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.[1]

LTB4 Signaling Pathway

Upon binding of LTB4 to its receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway for both BLT1 and BLT2 involves coupling to G proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in a variety of cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Binding Affinity and Selectivity Profiling of LTB4 Antagonists

The potency and specificity of an LTB4 antagonist are critical determinants of its therapeutic potential. Binding affinity, typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) in a binding assay, quantifies the strength of the interaction between the antagonist and the receptor. A lower Ki or IC50 value indicates a higher binding affinity. Selectivity refers to the antagonist's preferential binding to one receptor subtype over another (i.e., BLT1 vs. BLT2). High selectivity for BLT1 is often a desirable characteristic to minimize potential off-target effects.

The following table summarizes the binding affinity and selectivity data for several well-characterized LTB4 receptor antagonists.

| Antagonist | Target Receptor(s) | Binding Affinity (Ki / IC50) | Selectivity (BLT1 vs. BLT2) | Reference(s) |

| CP-105,696 | BLT1 | IC50: 8.42 nM (human) | Selective for BLT1 | [5][6] |

| U-75302 | BLT1 | - | Selective for BLT1; does not inhibit LTB4 binding to BLT2 | [2][7][8] |

| BIIL 260 | BLT1 | Ki: 1.7 nM (human neutrophil membranes) | - | [5][9] |

| BIIL 315 | BLT1 | Ki: 1.9 nM | - | [10][11] |

| SB 201993 | BLT1 | Ki: 7.6 nM (human neutrophils) | - | [5][12] |

| LY255283 | BLT2 | IC50: ~100 nM (guinea pig lung membranes) | Selective for BLT2 | [5][7] |

| Amelubant (BIIL 284) | Prodrug | Ki: 230 nM (negligible affinity) | Metabolized to active BIIL 260 and BIIL 315 | [5][10] |

| Etalocib (LY293111) | BLT1/BLT2 | Ki: 25 nM | - | [5] |

Note: Direct head-to-head comparative studies for all parameters are not always available in the public domain. The data presented are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the reliable characterization of LTB4 antagonists. The following sections provide detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the LTB4 receptor by quantifying its ability to compete with a radiolabeled LTB4 ligand.

Objective: To determine the Ki or IC50 of an antagonist for BLT1 and/or BLT2.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., human neutrophils, or recombinant cell lines like CHO or HEK293 cells stably expressing BLT1 or BLT2).

-

Radioligand (e.g., [³H]LTB4).

-

Unlabeled LTB4 (for determination of non-specific binding).

-

Test antagonist.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Protocol:

-

Membrane Preparation: Homogenize cells in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + [³H]LTB4 + assay buffer.

-

Non-specific Binding: Membrane preparation + [³H]LTB4 + excess unlabeled LTB4.

-

Competitive Binding: Membrane preparation + [³H]LTB4 + serial dilutions of the test antagonist.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the LTB4-induced migration of neutrophils, a key physiological response mediated by BLT1.

Objective: To determine the functional potency (IC50) of an antagonist in inhibiting LTB4-induced neutrophil migration.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with a 3-5 µm pore size).

-

LTB4 (chemoattractant).

-

Test antagonist.

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Cell staining solution (e.g., Diff-Quik) or a cell viability reagent.

-

Microscope or plate reader.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.

-

Assay Setup:

-

Place the assay medium containing LTB4 (at a concentration that elicits a submaximal response, e.g., EC80) in the lower chamber of the chemotaxis apparatus.

-

In the upper chamber, add the isolated neutrophils that have been pre-incubated with various concentrations of the test antagonist or vehicle control.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration through the porous membrane.

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope. Alternatively, quantify the migrated cells using a cell viability reagent and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the LTB4-only control.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression.[14]

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the LTB4-induced increase in intracellular calcium, a key second messenger in the BLT receptor signaling pathway.

Objective: To determine the functional potency (IC50) of an antagonist in inhibiting LTB4-induced calcium mobilization.

Materials:

-

Cells expressing the target receptor (e.g., neutrophils or recombinant cell lines).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

LTB4.

-

Test antagonist.

-

Assay buffer (e.g., HBSS with calcium and magnesium).

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Preparation and Dye Loading:

-

Assay Setup:

-

Dispense the dye-loaded cells into the wells of a black, clear-bottom 96-well plate.

-

Add serial dilutions of the test antagonist or vehicle control to the wells and incubate for a short period (e.g., 10-20 minutes).

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of LTB4 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the calcium response for each antagonist concentration compared to the LTB4-only control.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression.[15]

-

Conclusion

The rigorous profiling of LTB4 receptor antagonists for their binding affinity and selectivity is a cornerstone of modern drug discovery in the field of inflammation. The combination of quantitative binding assays and functional cell-based assays provides a comprehensive understanding of a compound's pharmacological profile. This technical guide serves as a foundational resource for researchers and scientists, offering the necessary protocols and comparative data to advance the development of novel and effective LTB4-targeted therapeutics. The continued application of these principles will undoubtedly pave the way for new treatments for a wide range of inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Up-regulation of BLT2 is critical for the survival of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pardon Our Interruption [opnme.com]

- 11. Pardon Our Interruption [opnme.com]

- 12. In vitro and in vivo pharmacological characterization of SB 201993, an eicosanoid-like LTB4 receptor antagonist with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

investigating the pharmacokinetics of LTB4 antagonist 4 in rodents

An In-depth Technical Guide to the Pharmacokinetics of LTB4 Receptor Antagonists in Rodents

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1] It is a powerful chemoattractant for neutrophils, a type of white blood cell, guiding them to sites of inflammation.[2][3][4] LTB4 exerts its effects by activating two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] The activation of these receptors on immune cells triggers a cascade of signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1] Consequently, the antagonism of LTB4 receptors presents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[5][6][7][8]

This technical guide provides a comprehensive overview of the investigation of the pharmacokinetics of LTB4 receptor antagonists in rodent models. As "LTB4 antagonist 4" is not a uniquely identified compound in the available scientific literature, this guide will utilize data and protocols for a well-characterized LTB4 receptor antagonist, CP-105,696, as a representative example. The methodologies and data presentation are designed to assist researchers, scientists, and drug development professionals in the preclinical assessment of LTB4 antagonists.

LTB4 Signaling Pathway and Antagonist Action

The binding of LTB4 to its BLT1 receptor on leukocytes initiates a signaling cascade that is central to the inflammatory process. Understanding this pathway is critical for contextualizing the mechanism of action of LTB4 antagonists.[1] LTB4 receptor antagonists work by blocking the interaction between LTB4 and its receptor, thereby preventing the downstream signaling events that lead to inflammation.[8]

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of the pharmacokinetic properties of LTB4 antagonists. The following protocols provide a framework for conducting such studies in rodents.

Animal Models

For pharmacokinetic studies, common rodent models include Sprague-Dawley rats and C57BL/6 mice. Animals should be housed in a controlled environment with a standard diet and water ad libitum. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Formulation and Administration

-

Formulation: The LTB4 antagonist, such as CP-105,696, is typically formulated as a suspension for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in water.

-

Administration: A precise dose is administered to the animals, usually via oral gavage. The dosing volume is calculated based on the animal's body weight (e.g., 10 mL/kg for rats and mice).[1]

Blood Sample Collection

-

Timepoints: Blood samples are collected at multiple time points after drug administration to characterize the absorption, distribution, and elimination phases. Typical time points may include 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Procedure: Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point. The blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of the LTB4 antagonist in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove the precipitated proteins.

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Rodent Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a rodent pharmacokinetic study of an LTB4 antagonist.

Pharmacokinetic Data of CP-105,696 in Mice

The following table summarizes the pharmacokinetic parameters of the LTB4 receptor antagonist CP-105,696 in mice following a single oral administration. The study investigated the pharmacokinetics in mice fed a normal chow (NC) diet versus a high-fat diet (HFD).[9]

| Parameter | Normal Chow (NC) | High-Fat Diet (HFD) | Units |

| Dose | 10 | 10 | mg/kg |

| Cmax | 1.5 | 1.2 - 1.4 | µg/mL |

| Tmax | 8 | 8 | hours |

| AUC | 120 | 90 - 110 | µg*h/mL |

| Half-life (t½) | 62 | 44 - 52 | hours |

| Apparent Volume of Distribution (Vd/F) | 0.72 | 0.51 - 0.66 | L/kg |

Data adapted from a study on the pharmacokinetics of CP-105,696 in mice.[9]

Conclusion

The preclinical evaluation of the pharmacokinetic properties of LTB4 receptor antagonists in rodent models is a critical step in the drug development process. This guide provides a framework for conducting such studies, from experimental design to data analysis. The representative data for CP-105,696 in mice indicate that this LTB4 antagonist has a long half-life, which is a desirable property for once-daily dosing.[5][9] The protocols and workflows outlined herein are intended to support the generation of high-quality, reproducible data, which is essential for advancing novel anti-inflammatory therapeutics targeting the LTB4 pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LTB4-induced transient neutropenia in the rat: a model for evaluating efficacy and bioavailability of LTB4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 9. escholarship.org [escholarship.org]

In Vitro Characterization of LTB4 Antagonist Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro methodologies used to characterize the biological activity of Leukotriene B4 (LTB4) receptor antagonists. LTB4 is a potent lipid mediator of inflammation, and its antagonists represent a promising therapeutic class for a variety of inflammatory diseases. This document outlines the key signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate the robust evaluation of these compounds.

Introduction to LTB4 and its Receptors

Leukotriene B4 (LTB4) is an eicosanoid derived from arachidonic acid via the 5-lipoxygenase pathway.[1] It is a powerful chemoattractant and activator of leukocytes, particularly neutrophils, and plays a crucial role in the inflammatory response.[2][3] Elevated levels of LTB4 have been associated with several inflammatory conditions, including asthma, chronic obstructive pulmonary disease, arthritis, and inflammatory bowel disease.[1]

LTB4 exerts its biological effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][4] BLT1 is predominantly expressed on leukocytes, such as neutrophils, eosinophils, and T lymphocytes, and mediates the primary pro-inflammatory and chemoattractant effects of LTB4.[2][5] BLT2 is more ubiquitously expressed and its role in inflammation is less well-defined.[1] Antagonists of the LTB4 receptors, particularly BLT1, are of significant interest as potential anti-inflammatory therapeutics.[6][7]

LTB4 Signaling Pathway

The binding of LTB4 to its BLT1 receptor initiates a cascade of intracellular signaling events that are central to the inflammatory response. Understanding this pathway is critical for elucidating the mechanism of action of LTB4 receptor antagonists. Upon LTB4 binding, the receptor couples to G proteins, primarily of the Gi/o and Gq subfamilies.[4] This activation leads to downstream signaling through several key pathways:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: LTB4 stimulation activates members of the MAPK family, including p38, JNK, and ERK1/2. These kinases, in turn, activate transcription factors like AP-1.[2]

-

Nuclear Factor-kappa B (NF-κB) Pathway: LTB4 signaling can also lead to the activation and nuclear translocation of NF-κB, a key regulator of pro-inflammatory gene expression.[2]

These signaling events culminate in various cellular responses, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and the expression of pro-inflammatory cytokines.[5]

Caption: LTB4 signaling pathway initiated by binding to the BLT1 receptor.

Key In Vitro Assays for LTB4 Antagonist Characterization

A comprehensive in vitro characterization of an LTB4 antagonist involves a panel of assays to determine its binding affinity, functional potency, and mechanism of action.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a test compound for the LTB4 receptors. A common method is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the BLT1 receptor.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human BLT1 receptor (e.g., HEK293 or CHO cells) or from primary cells known to express high levels of the receptor (e.g., human neutrophils).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled LTB4 ligand (e.g., [3H]LTB4), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive LTB4 receptor binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the LTB4-induced increase in intracellular calcium, a key downstream signaling event.

Objective: To determine the functional potency (IC50) of a test compound in blocking LTB4-induced calcium mobilization.

Experimental Protocol:

-

Cell Preparation: Use a cell line endogenously or recombinantly expressing the BLT1 receptor (e.g., HL-60 cells or HEK293-BLT1 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Cell Plating: Plate the dye-loaded cells in a 96-well or 384-well microplate.

-

Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a specific period to allow for receptor binding.

-

LTB4 Stimulation: Add a fixed concentration of LTB4 (typically the EC50 or EC80 concentration for calcium mobilization) to the wells to stimulate the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the LTB4-induced calcium signal.

Caption: Workflow for a calcium mobilization assay.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the LTB4-induced migration of leukocytes, a key physiological response mediated by LTB4.

Objective: To determine the functional potency (IC50) of a test compound in blocking LTB4-induced cell migration.

Experimental Protocol:

-

Leukocyte Isolation: Isolate primary leukocytes (e.g., human neutrophils) from whole blood using density gradient centrifugation.

-

Cell Labeling (Optional): Label the cells with a fluorescent dye (e.g., Calcein AM) for easier quantification.

-

Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber or a commercially available multi-well chemotaxis plate). Place a solution containing a chemoattractant concentration of LTB4 in the lower chamber.

-

Cell Addition: Add the isolated leukocytes, pre-incubated with varying concentrations of the test compound, to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-90 minutes).

-

Quantification of Migrated Cells: Quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by counting the cells under a microscope or by measuring the fluorescence of the migrated cells if they were labeled.

-

Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the LTB4-induced cell migration.

Caption: Workflow for a neutrophil chemotaxis assay.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for comparing the activity of different LTB4 antagonists.

| Compound Name | Receptor Binding Affinity (Ki, nM) | Calcium Mobilization (IC50, nM) | Chemotaxis Inhibition (IC50, nM) | Reference |

| Amelubant (BIIL 284) | 221-230 (prodrug) | - | - | [8][9] |

| BIIL 260 (metabolite) | 1.1 - 1.7 | 0.82 | - | [8][10] |

| BIIL 315 (metabolite) | 1.9 | 0.75 | 0.65 | [10][11] |

| CP-105,696 | 17.7 (murine) | - | 2.3 (murine) | [12] |

| Etalocib (LY293111) | 25 | 20 | - | [9] |

| SB-201993 | 7.6 | - | - | [9] |

| Compound 24b | - | 288 | - | [13] |

| Compound 24c | - | 439 | - | [13] |

| Compound 24e | - | 477 | - | [13] |

Conclusion

The in vitro characterization of LTB4 receptor antagonists is a critical step in the drug discovery and development process. A combination of receptor binding assays to determine affinity and functional assays such as calcium mobilization and chemotaxis to assess potency provides a comprehensive understanding of a compound's biological activity. The detailed protocols and data presentation guidelines provided in this technical guide are intended to assist researchers in the systematic and robust evaluation of novel LTB4 antagonists for the potential treatment of inflammatory diseases.

References

- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pardon Our Interruption [opnme.com]

- 12. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Leukotriene B4 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a critical role in the initiation and amplification of inflammatory responses across a spectrum of acute and chronic diseases. As a powerful chemoattractant for neutrophils and other leukocytes, LTB4 is instrumental in orchestrating the influx of inflammatory cells to sites of injury or infection. This guide provides an in-depth examination of the synthesis, signaling pathways, and multifaceted role of LTB4 in various inflammatory conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and respiratory disorders. Furthermore, it details common experimental protocols for studying LTB4, presents quantitative data on its levels in disease states, and discusses the therapeutic potential of targeting the LTB4 pathway.

Introduction to Leukotriene B4

Leukotriene B4 is a key pro-inflammatory eicosanoid synthesized predominantly by myeloid cells such as neutrophils, macrophages, and mast cells.[1] Its production is triggered by a variety of inflammatory stimuli, including microbial products, immune complexes, and other inflammatory mediators.[1] The primary biological function of LTB4 is the recruitment and activation of leukocytes, particularly neutrophils, at sites of inflammation.[2][3] It also stimulates the production of pro-inflammatory cytokines and reactive oxygen species, further amplifying the inflammatory cascade.[4][5] Elevated levels of LTB4 have been consistently observed in the tissues and biological fluids of patients with a range of inflammatory diseases, implicating it as a significant contributor to their pathogenesis.[1][6]

LTB4 Synthesis and Signaling Pathway

The biosynthesis of LTB4 is a multi-step enzymatic process initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[6] Arachidonic acid is then converted to the unstable intermediate Leukotriene A4 (LTA4) through the action of 5-lipoxygenase (5-LO) and its activating protein (FLAP).[2][6] Finally, LTA4 hydrolase catalyzes the conversion of LTA4 to LTB4.[3]

LTB4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity receptor BLT1 and the low-affinity receptor BLT2.[6][7] BLT1 is predominantly expressed on leukocytes, including neutrophils, macrophages, and activated T-cells, and mediates most of the pro-inflammatory actions of LTB4.[8][9] The binding of LTB4 to BLT1 activates downstream signaling cascades, leading to cellular responses such as chemotaxis, degranulation, and cytokine production.[9] BLT2 has a broader tissue distribution and its role is less well-defined, though it is also implicated in inflammatory processes.[6][7]

LTB4 Signaling Pathway Diagram

Caption: LTB4 Synthesis and Signaling Pathway.

Role of LTB4 in Specific Inflammatory Diseases

Rheumatoid Arthritis (RA)

LTB4 is a key mediator in the pathogenesis of rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation and destruction.[4] High concentrations of LTB4 are found in the synovial fluid of RA patients.[10] LTB4 contributes to the disease by promoting the recruitment of neutrophils and other inflammatory cells into the synovium.[8] It also stimulates the release of pro-inflammatory cytokines such as TNF-α and IL-1β, and matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.[4][5] Studies in animal models of arthritis have shown that inhibiting LTB4 synthesis or blocking its receptor, BLT1, can significantly reduce disease severity.[8][11] However, clinical trials with LTB4 receptor antagonists in RA patients have shown only modest improvements.[10][12]

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the epidermis and dermis. LTB4 is considered a significant player in the pathogenesis of psoriasis.[13] It is found in high concentrations in psoriatic lesions and is a potent chemoattractant for neutrophils, which form the characteristic microabscesses in the psoriatic epidermis.[13][14] LTB4 also stimulates the proliferation of keratinocytes.[13] The transcellular synthesis of LTB4, where LTA4 from neutrophils is converted to LTB4 by keratinocytes, is thought to be an important mechanism for amplifying inflammation in the psoriatic plaque.[13] Topical application of LTB4 to human skin can induce psoriasis-like inflammatory changes.[15][16]

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The colonic mucosa of IBD patients shows increased levels of LTB4 and enhanced LTB4 synthesis.[17][18] LTB4 is a major driver of neutrophil infiltration into the intestinal mucosa, a hallmark of active IBD.[19][20] It contributes to the amplification of the inflammatory response in the gut.[19] The increased LTB4 levels in IBD have been attributed to both increased activity of 5-lipoxygenase and decreased activity of the LTB4-degrading enzyme, LTB4 ω-hydroxylase.[17]

Asthma and COPD

LTB4 is implicated in the pathophysiology of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[21] Elevated levels of LTB4 have been detected in the exhaled breath condensate, sputum, and bronchoalveolar lavage fluid of patients with asthma and COPD.[21][22][23] In these conditions, LTB4 contributes to airway inflammation by attracting neutrophils and other inflammatory cells.[24][25] In asthma, LTB4 is also involved in CD8+ T lymphocyte recruitment and IL-13-driven inflammation.[24] Higher LTB4 levels have been associated with more severe forms of these diseases.[21]

Quantitative Data on LTB4 in Inflammatory Diseases

| Disease | Sample Type | LTB4 Concentration (Control) | LTB4 Concentration (Patient) | Reference(s) |

| Rheumatoid Arthritis | Synovial Fluid | Not specified | High concentrations | [10] |

| Inflammatory Bowel Disease | Colonic Mucosa | < 5 ng/g of mucosa | 254 ng/g of mucosa | [18] |

| Asthma | Exhaled Breath Condensate | 32.3 pg/mL (healthy smokers) | 97.5 pg/mL | [21] |

| Bronchoalveolar Lavage Fluid | 0.36 ± 0.05 pmol/ml (non-atopic) | 0.58 ± 0.06 pmol/ml (symptomatic) | [23] | |

| COPD | Exhaled Breath Condensate | 32.3 pg/mL (healthy smokers) | 86.7 pg/mL | [21] |

| Serum | 0.36 ± 0.15 ng/ml (normal controls) | 0.81 - 0.97 ng/ml | [22] | |

| Psoriasis | Scale Extracts | Not detected | Biologically active amounts | [13][14] |

Experimental Protocols for Studying LTB4

Measurement of LTB4 Levels

Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma, tissue homogenates) are acidified and LTB4 is extracted using a solid-phase extraction (SPE) column.

-

Chromatographic Separation: The extracted sample is injected into a reverse-phase HPLC system. LTB4 and its metabolites are separated based on their hydrophobicity.

-

Detection: LTB4 is detected by UV absorbance, typically at 270 nm.

-

Quantification: The concentration of LTB4 is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of synthetic LTB4.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: A microtiter plate is coated with an antibody specific for LTB4.

-

Sample Incubation: The sample and an LTB4-enzyme conjugate are added to the wells. LTB4 in the sample competes with the conjugate for binding to the antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance is read using a microplate reader. The concentration of LTB4 is inversely proportional to the color intensity and is calculated from a standard curve.

Neutrophil Chemotaxis Assay

Method: Boyden Chamber Assay

-

Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane.

-

Cell Preparation: Neutrophils are isolated from whole blood.

-